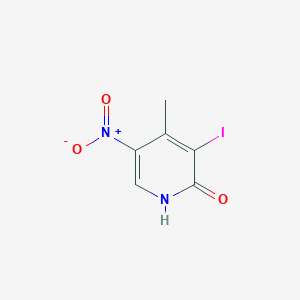
3-Iodo-4-methyl-5-nitro-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-methyl-5-nitro-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a pyridine ring substituted with iodine, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-methyl-5-nitro-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylpyridine to introduce the nitro group. This is followed by iodination to add the iodine atom. The final step involves the formation of the dihydropyridin-2-one ring through cyclization reactions under controlled conditions, often using acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions or using reducing agents like tin(II) chloride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products
Oxidation: 3-Iodo-4-methyl-5-nitropyridine-2-carboxylic acid.
Reduction: 3-Iodo-4-methyl-5-amino-1,2-dihydropyridin-2-one.
Substitution: 3-Azido-4-methyl-5-nitro-1,2-dihydropyridin-2-one.
Scientific Research Applications
Chemistry
In chemistry, 3-Iodo-4-methyl-5-nitro-1,2-dihydropyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of nitro and iodine substitutions on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The nitro group is known for its role in bioactivity, and modifications can lead to compounds with antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its reactivity allows for the creation of compounds with specific properties tailored for various applications.
Mechanism of Action
The mechanism of action of 3-Iodo-4-methyl-5-nitro-1,2-dihydropyridin-2-one depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The iodine atom can participate in halogen bonding, influencing molecular recognition and binding to targets.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-methyl-5-nitropyridine: Lacks the dihydropyridin-2-one ring, making it less versatile in certain reactions.
4-Methyl-5-nitro-1,2-dihydropyridin-2-one:
3-Bromo-4-methyl-5-nitro-1,2-dihydropyridin-2-one: Similar structure but with bromine instead of iodine, leading to different reactivity and properties.
Uniqueness
3-Iodo-4-methyl-5-nitro-1,2-dihydropyridin-2-one is unique due to the combination of its substituents. The presence of iodine, methyl, and nitro groups on the dihydropyridin-2-one ring provides a distinctive set of chemical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H5IN2O3 |
|---|---|
Molecular Weight |
280.02 g/mol |
IUPAC Name |
3-iodo-4-methyl-5-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5IN2O3/c1-3-4(9(11)12)2-8-6(10)5(3)7/h2H,1H3,(H,8,10) |
InChI Key |
ZRNUMGXPIFAEIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC=C1[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760952.png)
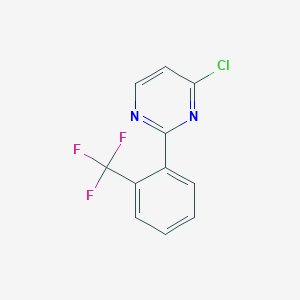
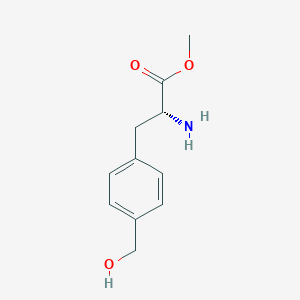
![9-Chlorobenzo[h]quinoline](/img/structure/B11760965.png)
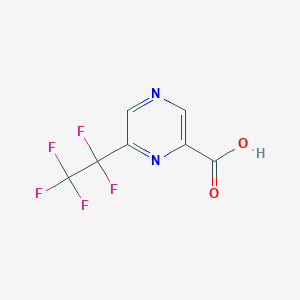
![5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine](/img/structure/B11760975.png)
![{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B11760976.png)
![tert-butyl N-[1-(N-hydroxycarbamimidoyl)cycloheptyl]carbamate](/img/structure/B11760978.png)
![tert-butyl N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate](/img/structure/B11760980.png)
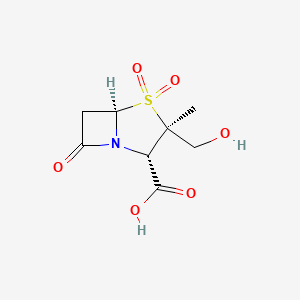
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760989.png)
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B11761003.png)
![6-Nitro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761007.png)
![7-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B11761011.png)
